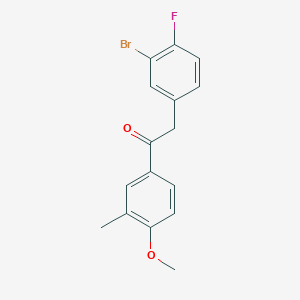

2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone

CAS No.: 1209495-16-8

Cat. No.: VC2568589

Molecular Formula: C16H14BrFO2

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209495-16-8 |

|---|---|

| Molecular Formula | C16H14BrFO2 |

| Molecular Weight | 337.18 g/mol |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 |

| Standard InChI Key | YVZYXPHIKFMDFZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC |

Introduction

Structural Characterization and Physical Properties

Molecular Structure and Identification

2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone belongs to the class of halogenated ketones with a complex aromatic structure. The compound features two differentially substituted phenyl rings connected by an ethanone bridge. The first phenyl ring contains bromine at position 3 and fluorine at position 4, while the second phenyl ring bears methoxy and methyl substituents at positions 4 and 3, respectively. This arrangement of functional groups creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.

Physical and Chemical Properties

The physical properties of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone can be estimated based on its molecular structure and comparison with related compounds. The compound has a molecular formula of C₁₆H₁₄BrFO₂ and an approximate molecular weight of 337.18 g/mol, slightly less than its hydroxylated analog (353.18 g/mol) . Unlike its hydroxylated counterpart, this compound lacks the hydroxyl group at the α-position, which significantly affects its hydrogen bonding capability and solubility profile.

From analysis of structurally similar compounds, it can be inferred that 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone likely appears as a crystalline solid at room temperature with a moderate to high melting point. The compound is expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide. The Log P value is estimated to be approximately 3.7-4.0, indicating a relatively lipophilic nature that could impact its biological membrane permeability .

Synthesis Methods and Reaction Pathways

Synthetic Routes and Strategies

The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone can be approached through several strategic pathways. One viable route involves the formation of the carbon-carbon bond between the two aromatic units through a Friedel-Crafts acylation or similar coupling reaction. Based on synthetic methodologies for related compounds, a practical approach may involve reacting an appropriately substituted phenylacetic acid derivative with the methoxy-methylphenyl component in the presence of a coupling agent.

Alternatively, the synthesis could proceed via a Grignard reaction pathway, similar to those employed for structurally related halogenated ketones. This would involve forming an organometallic intermediate from 3-bromo-4-fluorobenzyl bromide, followed by reaction with a suitable 4-methoxy-3-methylbenzoyl derivative . The reaction typically requires controlled temperature conditions, usually between -20°C and 25°C, and an appropriate solvent system such as tetrahydrofuran or diethyl ether.

Reaction Conditions and Considerations

The successful synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone requires careful control of reaction conditions. Based on synthetic procedures for analogous compounds, the following conditions might be favorable:

-

Temperature control: Typically maintained between -20°C and 25°C during critical coupling steps to ensure selectivity

-

Solvent selection: Anhydrous ethers like tetrahydrofuran or 2-methyl-tetrahydrofuran are preferred for organometallic reactions

-

Catalyst considerations: Lewis acids such as aluminum chloride may be required for Friedel-Crafts type reactions

-

Protective atmosphere: Reactions involving Grignard or organolithium reagents require inert atmosphere conditions using argon or nitrogen

The purification of the final product would likely involve recrystallization from appropriate solvent systems or column chromatography using silica gel as the stationary phase. These purification methods would help achieve the high purity required for research applications.

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is governed by its functional groups and their electronic properties. The compound possesses several reactive sites that can participate in different types of chemical transformations:

-

The ketone functionality is susceptible to nucleophilic addition reactions, including reduction to alcohols using agents like sodium borohydride or lithium aluminum hydride.

-

The bromine substituent can undergo metal-halogen exchange reactions or participate in coupling reactions, such as Suzuki or Heck couplings, making it valuable for further synthetic elaboration.

-

The methoxy group provides an electron-donating center that can influence the reactivity of the aromatic ring, potentially directing further electrophilic aromatic substitution reactions.

This multi-functional nature makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular structures.

Key Transformation Pathways

Based on the reactivity patterns of structurally similar compounds, 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is expected to undergo several key transformations that might be useful in synthetic applications. Table 1 summarizes potential reaction pathways and their expected products.

Table 1: Potential Reaction Pathways for 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone

| Reaction Type | Reagents | Expected Products | Potential Applications |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Corresponding secondary alcohol | Chiral auxiliary synthesis, pharmaceutical intermediates |

| Bromide substitution | Various nucleophiles (R-NH₂, R-SH) | Amino or thiol derivatives | Bioactive compound libraries |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic acid derivatives | Synthetic building blocks |

| Wittig reaction | Phosphonium ylides | Olefinic derivatives | Structural diversification |

| α-Halogenation | Br₂, NBS | α-halogenated derivatives | Enhanced reactivity platforms |

These transformations represent valuable synthetic pathways that can be exploited to access a diverse range of derivatives with potentially enhanced or modified properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Predicted LogP | Potential Biological Activity |

|---|---|---|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | C₁₆H₁₄BrFO₂ | 337.18 | Bromo-fluoro substitution, methoxy group | ~3.7-4.0 | Enzyme inhibition, receptor modulation |

| 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | C₁₆H₁₄BrFO₃ | 353.18 | Additional hydroxyl group | ~3.8 | Enhanced hydrogen bonding capability |

| 1-(3-Bromo-4-ethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10 | Ethyl substitution instead of fluoro | ~3.3 | Potential protein tyrosine phosphatase inhibition |

| 1-(2-Bromo-4-methylphenyl)ethanone | C₉H₉BrO | 213.08 | Different bromine position | ~3.0 | Varied biological activity profile |

This comparative analysis highlights how subtle structural differences can significantly impact physicochemical properties and biological activities, emphasizing the unique position of our target compound in the chemical space.

Applications in Synthetic Chemistry and Materials Science

Role as a Synthetic Intermediate

2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone holds significant potential as a synthetic intermediate in the preparation of complex molecular architectures. The presence of multiple functional groups and reactive sites enables diverse transformations that can lead to libraries of compounds with tailored properties. Specifically, the compound could serve as a precursor for:

-

Heterocyclic compounds: The ketone functionality can participate in condensation reactions with various nitrogen, oxygen, or sulfur nucleophiles to form heterocyclic systems.

-

Extended conjugated systems: Through appropriate transformations of the carbonyl group, the molecule can be incorporated into larger conjugated structures with potential applications in materials science.

-

Peptidomimetics: The backbone structure could be modified to create peptidomimetic compounds that may function as enzyme inhibitors or receptor modulators.

These applications underscore the compound's versatility as a building block in medicinal chemistry and materials development.

Analytical Characterization Techniques

Spectroscopic Analysis

The structural characterization of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone requires a combination of spectroscopic techniques. Based on the analytical profiles of similar compounds, the following spectroscopic features might be expected:

-

NMR Spectroscopy: The ¹H NMR spectrum would likely show characteristic signals for the methoxy protons (approximately 3.8-3.9 ppm), the methyl group (around 2.2-2.3 ppm), and the methylene bridge protons (around 4.2-4.3 ppm). The aromatic region would display a complex pattern reflecting the differently substituted phenyl rings.

-

IR Spectroscopy: The carbonyl group would exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. Additional characteristic bands would include C-O stretching (1200-1260 cm⁻¹), C-F stretching (1000-1100 cm⁻¹), and C-Br stretching (600-800 cm⁻¹).

-

Mass Spectrometry: The compound would exhibit a characteristic isotope pattern due to the presence of bromine, with M and M+2 peaks of nearly equal intensity, which is a diagnostic feature of monobrominated compounds.

These spectroscopic features would provide definitive confirmation of the compound's structure and purity.

Chromatographic Methods

For purification and analysis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone, various chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 columns and acetonitrile/water gradients would be effective for both analytical characterization and preparative purification.

-

Thin-Layer Chromatography (TLC): Silica gel plates with hexane/ethyl acetate or dichloromethane/methanol solvent systems would provide a rapid method for reaction monitoring and purity assessment.

-

Gas Chromatography (GC): For volatile derivatives or reaction products, GC analysis could provide valuable information on reaction progress and product distribution.

These analytical tools would be essential for ensuring the identity, purity, and quality of the compound for research applications.

Current Research Trends and Future Perspectives

Emerging Applications

Current research trends suggest several promising directions for compounds with structural features similar to 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone:

-

Targeted Drug Design: The compound's structural features align with pharmacophore patterns relevant to certain enzyme inhibitors, suggesting potential applications in drug discovery programs targeting specific biological pathways.

-

Photochemical Applications: The aromatic halogenated structure may exhibit interesting photophysical properties that could be exploited in photocatalysis or photosensitizer development.

-

Green Chemistry Developments: Recent advances in sustainable chemistry have focused on developing more environmentally friendly methods for synthesizing and utilizing halogenated aromatic compounds, potentially opening new avenues for the application of our target compound.

These emerging trends highlight the diverse potential of this compound beyond traditional synthetic applications.

Research Gaps and Opportunities

Despite the potential applications of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone, several research gaps remain that present opportunities for future investigation:

-

Structure-activity relationships: Comprehensive studies comparing the biological activity of this compound with structurally related analogs could provide valuable insights into the effect of specific functional groups.

-

Green synthesis development: Development of more sustainable synthetic routes that avoid harsh reagents and minimize waste would align with current trends in green chemistry.

-

Materials science applications: Systematic exploration of the compound's potential in materials science, particularly in areas such as liquid crystals or coordination polymers, represents an underexplored area.

-

Computational studies: Quantum mechanical calculations to predict reactivity patterns and biological interactions would complement experimental studies and guide future research directions.

Addressing these gaps would significantly advance our understanding of the compound's properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume